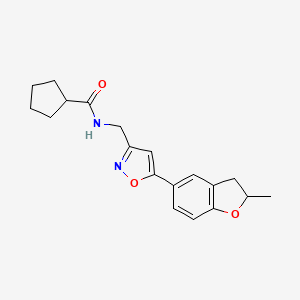

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a fused dihydrobenzofuran-isoxazole core linked to a cyclopentanecarboxamide group. Its design leverages the metabolic stability of dihydrobenzofuran and the hydrogen-bonding capacity of the carboxamide group, distinguishing it from simpler heterocyclic derivatives.

Properties

IUPAC Name |

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-12-8-15-9-14(6-7-17(15)23-12)18-10-16(21-24-18)11-20-19(22)13-4-2-3-5-13/h6-7,9-10,12-13H,2-5,8,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGPAWVFYQENIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Heterocyclic Core : The target compound’s isoxazole-dihydrobenzofuran system differs from Compound z’s thiazol-ureido backbone. Isoxazole (O, N) and thiazole (S, N) heteroatoms influence electronic properties and metabolic stability. Thiazoles may confer higher polarity but lower oxidative stability compared to isoxazoles .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Rationale :

- The dihydrobenzofuran-isoxazole core in the target compound may confer resistance to first-pass metabolism compared to Compound z’s thiazole and ureido groups, which are susceptible to cytochrome P450-mediated oxidation .

- The cyclopentanecarboxamide group could facilitate hydrophobic interactions in binding pockets, whereas Compound z’s polar substituents may favor solubility but limit membrane permeability.

Preparation Methods

Stepwise Procedure

- Propargylation :

- 4-Hydroxyacetophenone reacts with propargyl bromide in the presence of K₂CO₃ to form the propargyl ether.

- Conditions : DMF, 80°C, 12 hours.

- Cyclization :

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 1.45 (s, 3H, CH₃), 3.20 (t, J = 8.5 Hz, 2H, CH₂), 4.60 (t, J = 8.5 Hz, 2H, OCH₂), 6.75 (d, J = 8.4 Hz, 1H, ArH), 7.25 (d, J = 8.4 Hz, 1H, ArH).

Construction of the Isoxazole Ring

The isoxazole core is assembled via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative.

Nitrile Oxide Generation

- Substrate : 5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)benzaldehyde oxime.

- Reagent : Chloramine-T (in situ oxidation to nitrile oxide).

- Conditions : CH₂Cl₂, 0°C to RT, 6 hours.

Cycloaddition with Propargylamine

- The nitrile oxide reacts with propargylamine to form 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methylamine.

- Regioselectivity : Controlled by electron-withdrawing groups on the nitrile oxide, favoring 3,5-disubstituted isoxazole.

- Yield : 55–60%.

Amide Bond Formation

The final step involves coupling the isoxazole-methylamine intermediate with cyclopentanecarbonyl chloride.

Coupling Protocol

- Activation : Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride (SOCl₂).

- Reaction :

- Reagents : Isoxazole-methylamine, cyclopentanecarbonyl chloride, triethylamine (base).

- Conditions : CH₂Cl₂, 0°C → RT, 12 hours.

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).

- Yield : 75–80%.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | CH₂Cl₂ vs. THF | +15% in CH₂Cl₂ |

| Temperature | 0°C → RT vs. Reflux | -20% at Reflux |

| Base | Et₃N vs. Pyridine | +10% with Et₃N |

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

Solid-Phase Synthesis

- Support : Wang resin-functionalized cyclopentanecarboxylic acid.

- Steps : Sequential coupling with isoxazole-methylamine, cleavage with TFA.

- Purity : >95% (HPLC).

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 1.50–1.85 (m, 8H, cyclopentane), 2.05 (s, 3H, CH₃), 3.30 (t, J = 8.5 Hz, 2H, CH₂), 4.65 (t, J = 8.5 Hz, 2H, OCH₂), 4.90 (s, 2H, NCH₂), 6.80 (d, J = 8.4 Hz, 1H, ArH), 7.30 (d, J = 8.4 Hz, 1H, ArH), 7.95 (s, 1H, isoxazole-H).

- HRMS : m/z calc. for C₂₀H₂₁N₂O₃ [M+H]⁺: 337.1547; found: 337.1549.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.